molecular formula C10H10N4O B8122004 4-Azido-n-cyclopropylbenzamide

4-Azido-n-cyclopropylbenzamide

Cat. No.: B8122004
M. Wt: 202.21 g/mol
InChI Key: JRDBWFZVZIRUNI-UHFFFAOYSA-N
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Description

Contextual Significance of Azido-Functionalized Compounds in Chemical Biology Research

The introduction of the azido (B1232118) group (-N₃) into molecules has been a transformative development in chemical biology. escholarship.org This small, stable functional group is largely inert to the complex milieu of biological systems, meaning it does not readily react with the plethora of functional groups found in cells. mdpi.com This "bioorthogonality" is a critical feature, ensuring that the probe only reacts when and where it is intended. sigmaaldrich.comsigmaaldrich.com

The true power of the azide (B81097) group is unleashed in so-called "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comacs.orgmalariaworld.org These reactions are highly efficient, specific, and can be performed under physiological conditions, allowing for the covalent labeling of azide-modified biomolecules with reporter tags such as fluorescent dyes or biotin (B1667282). mdpi.comnih.gov This has enabled researchers to visualize, isolate, and identify a wide array of biomolecules, including glycans, proteins, and nucleic acids, within living cells and organisms. mdpi.comsigmaaldrich.comsigmaaldrich.com

The azide group itself can be a useful spectroscopic probe, with a vibrational frequency that is sensitive to its local environment, making it a valuable tool for techniques like 2D infrared spectroscopy to study biomolecular dynamics. google.com

Strategic Design Rationale of 4-Azido-N-cyclopropylbenzamide for Molecular Interrogation

While no specific research on this compound is available, we can infer its design rationale from its constituent parts. The molecule combines three key structural motifs:

The Phenylazide Moiety: The 4-azidobenzoyl group would serve as the photoreactive and bioorthogonal handle. Aryl azides can be activated by UV light to form highly reactive nitrenes, which can insert into nearby C-H and N-H bonds, thus covalently crosslinking the probe to its binding partner. This photoaffinity labeling is a powerful technique for identifying the direct targets of a small molecule. Alternatively, the azide group provides a "click" handle for subsequent labeling.

The Benzamide (B126) Core: The central benzamide structure provides a rigid scaffold that can be systematically modified. This scaffold is common in medicinal chemistry and can be decorated with various substituents to fine-tune the molecule's properties, such as its binding affinity and selectivity for a particular biological target.

The Cyclopropyl (B3062369) Group: The N-cyclopropyl substituent is a common feature in bioactive molecules. Its small, rigid, and lipophilic nature can enhance binding to protein targets by fitting into specific hydrophobic pockets. The inclusion of a cyclopropyl group can also improve metabolic stability and cell permeability. For example, cyclopropyl carboxamides have been investigated for their antimalarial activity. escholarship.org

The strategic combination of these three components would theoretically yield a probe capable of entering cells, binding to a specific target protein, and then, upon UV irradiation, covalently attaching to it. The "clicked" addition of a reporter tag would then allow for the identification of the target protein, providing crucial insights into the molecule's mechanism of action.

Historical Development and Emerging Applications of Azide-Based Chemical Tools

The journey of azide-based chemical tools began with the development of the Staudinger ligation in 2000, a reaction between an azide and a phosphine. mdpi.comsigmaaldrich.com This was one of the first truly bioorthogonal reactions. A major breakthrough came with the adaptation of the Huisgen 1,3-dipolar cycloaddition into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for which the Nobel Prize in Chemistry was awarded in 2022. malariaworld.orgnih.govgoogleapis.com To circumvent the potential toxicity of copper in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a metal catalyst. sigmaaldrich.commalariaworld.org

These fundamental reactions have paved the way for a plethora of applications. Azide-modified metabolic precursors, such as amino acids and sugars, can be fed to cells and incorporated into newly synthesized proteins and glycans. These azide-tagged biomolecules can then be visualized to study processes like protein synthesis and glycosylation in real-time. sigmaaldrich.com Emerging applications continue to expand the utility of azides, including their use in the development of targeted drug delivery systems, the construction of complex biomaterials, and the synthesis of novel therapeutic agents. nih.gov The ongoing development of new azide-based reactions and probes promises to further revolutionize our ability to study and engineer biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-3-1-7(2-4-9)10(15)12-8-5-6-8/h1-4,8H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDBWFZVZIRUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azido N Cyclopropylbenzamide and Its Derivatives

Retrosynthetic Analysis of 4-Azido-N-cyclopropylbenzamide

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves disconnecting the amide bond, leading to 4-azidobenzoic acid and cyclopropylamine (B47189) as the key precursors. This approach prioritizes the early introduction of the azido (B1232118) group. The second, and often more practical approach, involves the disconnection of the C-N bond of the azide (B81097) group. This strategy leads to a diazotized 4-amino-N-cyclopropylbenzamide intermediate, which can be synthesized from 4-aminobenzoic acid and cyclopropylamine. This latter pathway is frequently favored due to the often sensitive nature of azido-containing compounds and the commercial availability of the starting materials.

Synthesis of the N-cyclopropylbenzamide Core Scaffold

Amide Bond Formation Strategies

The coupling of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. For the synthesis of N-cyclopropylbenzamides, several strategies can be employed. Traditional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, followed by reaction with the amine. rsc.org However, these methods can have poor atom economy. rsc.org

Modern amidation protocols that offer milder conditions and improved efficiency are often preferred. The use of coupling reagents is a popular approach, although many that are effective for aliphatic amides may be less so for aryl amides. rsc.orgnih.gov Alternative strategies include the arylation of aliphatic amides and the aminocarboxylation of aryl halides. rsc.org Recent advancements have also explored base-catalyzed reactions of aryl azides with aldehydes to form amides, a method that avoids the need for nucleophilic anilines. rsc.org One-pot processes that utilize thioester intermediates are also emerging as green and efficient alternatives to traditional coupling reagents. nih.govbohrium.com

Table 1: Comparison of Amide Bond Formation Strategies

Method Reagents Advantages Disadvantages
Acyl Halide Thionyl chloride or oxalyl chloride High reactivity Harsh conditions, potential side reactions
Coupling Reagents e.g., HATU, EDC/HOBt Mild conditions, high yields Cost of reagents, purification challenges
Azide-Aldehyde Base catalyst Efficient for electron-deficient systems Requires specific starting materials

Cyclopropylamine Incorporation Techniques

Cyclopropylamine is a key building block in the synthesis of the target molecule. longdom.org Its incorporation is typically achieved through the amide bond formation strategies discussed previously. The nucleophilic nature of the amine group in cyclopropylamine allows it to readily react with activated carboxylic acid derivatives. longdom.org

The synthesis of cyclopropylamine itself can be accomplished through various routes, including the Hofmann rearrangement of cyclopropanecarboxamide. google.comgoogleapis.com This reaction involves treating the amide with an alkaline hypochlorite (B82951) solution. google.comgoogleapis.com Other methods for synthesizing cyclopropylamine include the amination of cyclopropanol (B106826) and the reductive amination of cyclopropanecarboxaldehyde. longdom.org Palladium-catalyzed C-N bond formation has also been utilized to synthesize N-arylcyclopropylamines from aryl bromides and cyclopropylamine. researchgate.net

Introduction of the Azido Moiety onto the Benzene (B151609) Ring

The introduction of the azido group onto the aromatic ring is a crucial step that imparts the desired chemical properties to the final compound. The azido group is known for its utility in click chemistry and as a precursor to nitrenes. eurekaselect.comnih.gov

Diazotization and Nucleophilic Azide Displacement

The most traditional and widely used method for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by nucleophilic displacement with an azide salt. eurekaselect.comscielo.brresearchgate.net This two-step process begins with the treatment of an aniline (B41778) derivative, in this case, 4-amino-N-cyclopropylbenzamide, with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). chemicalnote.comorganic-chemistry.org This reaction forms a diazonium salt intermediate. organic-chemistry.org

The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium azide, to yield the corresponding aryl azide. eurekaselect.comresearchgate.net This method is generally effective but requires careful temperature control and handling of potentially explosive diazonium salts and sodium azide. eurekaselect.comscielo.br

Table 2: Key Steps in Diazotization and Azide Displacement

Step Reagents Conditions Intermediate/Product
Diazotization Sodium nitrite, Strong acid (e.g., HCl) 0-5 °C Aryl diazonium salt

Alternative Azidation Methodologies

While the diazotization-azide displacement sequence is a cornerstone of aryl azide synthesis, several alternative methodologies have been developed to overcome some of its limitations, such as the use of strong acids and low temperatures. eurekaselect.com

One alternative involves the reaction of phenylhydrazine (B124118) with sodium nitrite. scielo.br Another approach utilizes the in situ generation of the azide group by reacting hydrazine (B178648) hydrate (B1144303) with a nitrite source during the diazotization of an aniline. scielo.br However, hydrazine hydrate is also a controlled substance in many regions. scielo.br More recent methods focus on developing simpler and more efficient protocols. For instance, copper-catalyzed azidation of organoboron compounds offers a complementary route. organic-chemistry.org Additionally, the synthesis of aryl azides from arenediazonium tosylates and sodium azide in water at room temperature provides a milder and experimentally simpler alternative. organic-chemistry.org

Optimization of Synthetic Routes for Scalability and Purity in Research Contexts

Transitioning a synthetic route from a small-scale laboratory setting to a larger, more practical scale for research purposes presents a unique set of challenges, particularly when dealing with potentially hazardous intermediates like aryl azides. The optimization of the synthetic route for this compound would focus on enhancing safety, improving efficiency, and ensuring high purity of the final product and intermediates.

A common synthetic route to this compound would likely involve the diazotization of a 4-amino-N-cyclopropylbenzamide precursor, followed by treatment with an azide source, such as sodium azide. Both steps require careful control of reaction parameters to ensure safety and maximize yield and purity.

Key Optimization Parameters for Scalability and Purity:

Reaction Conditions: Temperature control is critical during the exothermic diazotization reaction to prevent the accumulation of unstable diazonium salts. Similarly, the subsequent azidation step needs to be carefully monitored. The choice of solvent can also significantly impact reaction kinetics, solubility of intermediates, and ease of product isolation.

Reagent Stoichiometry: Precise control over the amounts of reagents, particularly the diazotizing agent (e.g., sodium nitrite) and the azide source, is crucial to minimize the formation of byproducts and residual starting materials.

Work-up and Purification: The purification of azide-containing compounds requires careful consideration. Crystallization is often a preferred method for obtaining high-purity solid materials, as it can be more scalable and efficient than chromatographic techniques for larger quantities. The choice of crystallization solvent system is a key parameter to optimize for both yield and purity. Developing a robust crystallization process can also be beneficial for controlling the physical properties of the final compound, such as crystal size and morphology.

Safety Considerations: The handling of diazonium salts and azides on a larger scale necessitates stringent safety protocols. The potential for the formation of explosive heavy metal azides must be avoided. The use of continuous flow chemistry is an increasingly adopted strategy to mitigate the risks associated with hazardous reactions. In a flow setup, small volumes of reactants are continuously mixed and reacted, minimizing the accumulation of hazardous intermediates and allowing for better control over reaction parameters.

The following table outlines potential optimization strategies for the key steps in the synthesis of this compound, aiming for improved scalability and purity in a research context.

Synthetic StepKey Parameters for OptimizationPotential Improvements for Scalability and Purity
Amide Formation Coupling reagents, solvent, temperature, purification method.Use of cost-effective and efficient coupling agents. Selection of a solvent that facilitates both the reaction and subsequent product isolation. Development of a crystallization protocol to avoid chromatography.
Diazotization Temperature control, acid concentration, rate of addition of nitrite.Precise temperature monitoring and control. Optimization of acid concentration to ensure complete diazotization without side reactions. Slow and controlled addition of the diazotizing agent.
Azidation Temperature control, reaction time, azide source.Maintaining a controlled temperature to prevent decomposition of the diazonium salt. Monitoring the reaction to determine the optimal reaction time. Using a stable and efficient azide source.
Purification Crystallization solvent, temperature profile, filtration and drying.Screening of various solvent systems to identify one that provides high yield and purity. Controlled cooling to obtain well-defined crystals. Efficient filtration and drying procedures to remove residual solvents.

By systematically addressing these aspects, the synthesis of this compound and its derivatives can be optimized to be safer, more efficient, and yield material of high purity suitable for further research applications.

Chemical Reactivity and Mechanistic Investigations of 4 Azido N Cyclopropylbenzamide

Photochemistry of the Azido (B1232118) Group: Nitrene Generation and Reactivity

The aryl azide (B81097) group of 4-Azido-N-cyclopropylbenzamide is a photoactivatable moiety that serves as a precursor to a highly reactive nitrene intermediate. Upon absorption of light, the azido group undergoes photolysis, releasing molecular nitrogen and generating a transient aryl nitrene. rsc.orgrsc.org This process is the foundation of its utility in applications such as photoaffinity labeling and cross-linking. rsc.orgresearchgate.net The reactivity of the generated nitrene is dictated by its electronic state—either a singlet or a triplet—which influences the subsequent chemical transformations. nih.govresearchgate.net

The highly reactive nitrene generated from the photolysis of this compound can form covalent bonds with neighboring molecules, a process known as photo-induced cross-linking. rsc.org The primary reactive species in these reactions is the singlet nitrene, which is initially formed upon nitrogen extrusion. rsc.orgnih.gov This electrophilic intermediate can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds, leading to the formation of stable covalent cross-links.

Another significant pathway for cross-linking involves the rearrangement of the singlet aryl nitrene. rsc.orgnih.gov The nitrene can rearrange to form a transient benzazirine, which subsequently expands to a seven-membered ring ketenimine. rsc.orgresearchgate.net This long-lived ketenimine intermediate is susceptible to attack by nucleophilic residues (e.g., amines, thiols, hydroxyls) on nearby proteins or other biomolecules, resulting in covalent adduct formation. researchgate.netresearchgate.net The efficiency of photo-cross-linking can be significant; for instance, a similar azidobenzoyl-containing reagent demonstrated a cross-linking efficiency of 20% in a biochemical study involving calmodulin and myosin light-chain kinase. nih.gov

The activation of the aryl azide in this compound is critically dependent on the wavelength of the incident light.

Direct Photolysis : Direct photoactivation typically requires high-energy ultraviolet (UV) light, generally in the range of 250–400 nm. rsc.orgrsc.org This UV irradiation provides sufficient energy to directly excite the azide, leading to the expulsion of dinitrogen and the formation of the singlet nitrene. rsc.org

Photosensitized Activation : To avoid the potential for cellular damage caused by high-energy UV light, visible light can be used for activation via an energy transfer mechanism. rsc.org In this approach, a photosensitizer molecule absorbs lower-energy visible light to reach an excited state. rsc.org If the photosensitizer possesses a triplet energy that is well-matched with the aryl azide, it can transfer this energy to the azide, initiating its decomposition. rsc.orgresearchgate.net This energy transfer pathway typically results in the formation of a triplet nitrene, as opposed to the singlet nitrene formed via direct photolysis. nih.gov For example, organic dyes like acridine (B1665455) orange and rhodamine 123 have been successfully used to activate aryl azides with visible light. rsc.orgresearchgate.net

Table 1: Comparison of Photoactivation Methods for Aryl Azides
Activation MethodTypical WavelengthPrimary IntermediateKey Features
Direct Photolysis250-400 nm (UV)Singlet NitreneHigh energy input; can cause photodamage in biological systems. rsc.orgrsc.org
Energy Transfer (Photosensitized)>400 nm (Visible)Triplet NitreneRequires a photosensitizer with matched triplet energy; uses lower-energy, less damaging light. rsc.orgnih.gov

Once generated, the aryl nitrene from this compound is subject to several competing reaction pathways that can either lead to desired cross-linking or unproductive quenching.

Intersystem Crossing (ISC) : The initially formed singlet nitrene is extremely short-lived and can undergo intersystem crossing to the more stable, but less reactive, triplet nitrene state. researchgate.net The triplet nitrene is a diradical and preferentially participates in hydrogen atom abstraction reactions rather than insertion reactions. researchgate.net

Rearrangement : As mentioned, a primary pathway for the singlet nitrene is rearrangement to a ketenimine. nih.govresearchgate.net While this intermediate is key for trapping by nucleophiles, it can also be hydrolyzed if water is present, leading to the formation of an amine and quenching the cross-linking potential. nih.gov

Protonation : In protic solvents or environments, particularly for aryl azides with electron-donating substituents, the generated nitrene can act as a strong base and be quenched by protonation. bgsu.edunih.gov This forms a reactive nitrenium ion, which can then react with nucleophiles or be reduced. bgsu.edunih.gov

Dimerization : In cases of high concentration of the azide, the nitrene intermediate can react with a ground-state azide molecule or dimerize to form azo compounds, which is an unproductive pathway.

The prevalence of each pathway depends on factors such as the solvent, the presence of nucleophiles or radical scavengers, the concentration of the azide, and the specific electronic properties of the aryl azide itself. researchgate.netbgsu.edu

Bioorthogonal Ligation Chemistry of the Azido Group

The azide moiety of this compound is an excellent functional group for bioorthogonal chemistry. This field involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is small, stable under physiological conditions, and absent in most biological systems, making it an ideal chemical reporter. wikipedia.org It can be selectively ligated with a complementary functional group, most commonly an alkyne, through cycloaddition reactions. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, uniting an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is widely used due to its reliability, specificity, and mild reaction conditions. jetir.org

Kinetics : The CuAAC reaction exhibits a phenomenal rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. jetir.orgorganic-chemistry.org Kinetic studies have shown that the reaction is often second order with respect to the copper(I) catalyst, suggesting that a dinuclear copper intermediate is involved in the catalytic cycle. nih.govmdpi.com The reaction proceeds rapidly at or below room temperature and is generally insensitive to aqueous conditions over a broad pH range (4-12). jetir.orgorganic-chemistry.org

Scope : The CuAAC reaction has an exceptionally broad scope. nih.gov It is tolerant of a vast array of functional groups, making it suitable for complex molecular environments. organic-chemistry.org Primary, secondary, and tertiary azides, including aromatic azides like this compound, react efficiently with a wide variety of terminal alkynes. nih.gov The resulting 1,2,3-triazole ring is highly stable, serving as a robust and inert linker. nih.gov The reaction is typically high-yielding, and the product can often be isolated with simple filtration or extraction, avoiding the need for chromatography. jetir.orgorganic-chemistry.org

Table 2: Kinetic Profile of CuAAC Reaction
ParameterValue/ObservationReference
Rate Acceleration (vs. thermal)10⁷ to 10⁸ jetir.orgorganic-chemistry.org
Reaction Order (in Copper)Typically second order nih.govmdpi.com
Effective pH Range4 - 12 jetir.orgorganic-chemistry.org
Observed Rate ConstantsCan be as high as 1300 M⁻¹·s⁻¹ with chelating azides mdpi.com

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for applications in living organisms. mdpi.comcreative-biolabs.com The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative, making it a truly bioorthogonal reaction. wikipedia.orgnih.gov

In SPAAC, the azide reacts with a strained cyclooctyne (B158145). The driving force for the reaction is the release of ring strain in the cyclooctyne as it undergoes the [3+2] cycloaddition with the azide to form a stable triazole. magtech.com.cn This process does not require any catalyst, heat, or light, allowing it to proceed under physiological conditions without perturbing the biological system. magtech.com.cn

As an aryl azide, this compound is a suitable reaction partner for SPAAC. It can be ligated with various molecules that have been tagged with a strained alkyne, such as dibenzocyclooctynol (DIBO) or bicyclononyne (BCN), for applications in cellular imaging and proteomics. nih.govnih.gov The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained systems generally exhibiting faster kinetics. nih.govnih.gov The development of various cyclooctynes with optimized stability and reactivity has made SPAAC an indispensable tool in chemical biology. magtech.com.cn

Table 3: Comparison of Bioorthogonal Ligation Reactions for Azides
ReactionKey ReagentRequirementKey AdvantageGeneral 2nd Order Rate Constant (M⁻¹s⁻¹)
CuAACTerminal AlkyneCopper(I) CatalystVery fast kinetics and broad scope. jetir.orgorganic-chemistry.org10² - 10³
SPAACStrained CycloalkyneNone (Strain-driven)Truly bioorthogonal (copper-free), suitable for live cells. wikipedia.org10⁻³ - 1

Rate constants are general approximations and can vary significantly based on specific reactants and conditions. nih.gov

Other Bioorthogonal Reactions Involving Azides (e.g., Staudinger Ligation)

Beyond the foundational Staudinger ligation, the azide group of this compound can participate in a variety of other bioorthogonal reactions, which are indispensable tools in chemical biology for selectively modifying biomolecules in living systems. These reactions are characterized by their high specificity, proceeding smoothly under physiological conditions without interfering with native biochemical processes. nih.gov

One of the most prominent alternatives is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction leverages the high ring strain of cyclooctyne derivatives to achieve a [3+2] cycloaddition with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force is the release of enthalpy from the strained ring. The reaction is highly efficient and bioorthogonal, making it suitable for applications in living cells and organisms. h1.co The rate of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. For instance, aryl azides have been shown to react faster with certain cyclooctynes, like bicyclo[6.1.0]nonyne (BCN), compared to aliphatic azides. nih.gov

Another significant bioorthogonal reaction involving azides is Photoclick Chemistry . This class of reactions utilizes light to trigger the cycloaddition, offering spatiotemporal control over the ligation process. nih.govacs.org An example is the light-triggered azide-alkyne cycloaddition, where a catalyst's activity is initiated by light. nih.gov This method allows for precise control over where and when the reaction occurs, which is highly advantageous for specific labeling studies in complex biological environments. nih.gov

The choice between these bioorthogonal reactions often involves a trade-off between reaction kinetics and biocompatibility. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers high sensitivity, its use in living cells is limited by the toxicity of the copper catalyst. h1.coacs.org In contrast, SPAAC and the Staudinger ligation are more biocompatible choices for live-cell labeling, although they may exhibit lower sensitivity in some applications. h1.co

ReactionKey FeaturesCatalystTypical Application
Staudinger Ligation Forms an amide bond. nih.govPhosphineLabeling biomolecules in vitro and in vivo. h1.co
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Forms a stable triazole. magtech.com.cn Driven by ring strain. None (metal-free)Live-cell imaging, proteomics. h1.co
Photoclick Chemistry Light-triggered cycloaddition. nih.gov Offers spatiotemporal control. acs.orgOften light-activated catalyst. nih.govSite-specific labeling with high precision. nih.gov

Reactivity of the Benzamide (B126) and Cyclopropyl (B3062369) Moieties in Diverse Chemical Systems

The chemical behavior of this compound is not solely dictated by the azide group; the benzamide and cyclopropyl moieties also exhibit distinct reactivity under various conditions.

The benzamide moiety is generally stable, but the amide bond can undergo hydrolysis under acidic or basic conditions, although this typically requires harsh conditions. The resonance stabilization of the amide bond makes it less susceptible to nucleophilic attack compared to other carbonyl compounds. researchgate.net However, strong acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In superacidic media, N-(ortho-cyclopropylphenyl)benzamides have been shown to undergo cyclization. nih.gov The aromatic ring of the benzamide can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents.

The cyclopropyl moiety is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. This reactivity is driven by the release of ring strain. For instance, N-cyclopropyl-amides have been shown to undergo a ring-opening rearrangement in the presence of Lewis acids like AlCl₃ to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net In the presence of strong acids, such as trifluoromethanesulfonic acid, cyclopropanes bearing strong π-acceptor groups can undergo electrophilic ring-opening at the distal C-C bond. nih.gov Additionally, cyclopropanes with an electron-accepting group can act as electrophiles and react with strong nucleophiles, leading to ring-opening. nih.govnih.gov It is important to note that the specific conditions required for these reactions can be quite vigorous and may not be compatible with the stability of the azide group.

MoietyReagents/ConditionsPotential Reaction
Benzamide Strong acid or baseHydrolysis of the amide bond
ElectrophilesElectrophilic aromatic substitution
Superacid (for ortho-cyclopropylphenyl benzamides)Cyclization nih.gov
Cyclopropyl Lewis acids (e.g., AlCl₃)Ring-opening rearrangement to N-(2-chloropropyl)amides or oxazolines rsc.orgresearchgate.net
Strong acids (e.g., CF₃SO₃H)Electrophilic ring-opening nih.gov
Strong nucleophiles (with electron-accepting groups on cyclopropane)Nucleophilic ring-opening nih.govnih.gov

Stability and Degradation Pathways of this compound in Research Environments

The stability of this compound in a research setting is a critical consideration for its storage, handling, and application. Both the aryl azide and the N-cyclopropylbenzamide functionalities can be susceptible to degradation under specific conditions.

Aryl azides are known to be sensitive to heat, light, and shock, and can decompose, sometimes explosively. fsu.edu The stability of organic azides is often evaluated based on the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. pitt.edustanford.edu For aryl azides, photolysis can lead to the formation of highly reactive nitrene intermediates, which can then undergo various reactions, including ring expansion to form azepines. worktribe.com In the presence of acids, azides can form hydrazoic acid, which is highly toxic and explosive. stanford.edu Therefore, storage of this compound should be in a cool, dark place, away from sources of ignition and incompatible materials like strong acids and heavy metals. stanford.eduquora.com

The N-cyclopropylbenzamide portion of the molecule is generally more stable. However, as mentioned previously, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The cyclopropyl ring is also generally stable but can undergo ring-opening under harsh acidic conditions or in the presence of certain reagents. rsc.orgnih.gov

In a typical laboratory environment, degradation might be initiated by exposure to strong light, elevated temperatures, or incompatible chemicals. For instance, accidental contamination with a strong acid could lead to the degradation of both the azide and the cyclopropyl groups. Similarly, prolonged exposure to UV light during an experiment could lead to the photodecomposition of the azide.

Functional GroupConditionPotential Degradation Pathway
Aryl Azide Heat, Light, ShockDecomposition to nitrene intermediates, potentially leading to azepine formation. fsu.eduworktribe.com
Strong AcidsFormation of hydrazoic acid. stanford.edu
Benzamide Strong Acid/BaseHydrolysis to 4-aminobenzoic acid and cyclopropylamine (B47189).
Cyclopropyl Strong Lewis or Brønsted AcidsRing-opening reactions. rsc.orgnih.gov

Applications of 4 Azido N Cyclopropylbenzamide As a Research Tool

Photoaffinity Labeling (PAL) Strategies for Molecular Interaction Studies

Photoaffinity labeling is a powerful technique to identify and study biomolecular interactions. A photoaffinity probe, upon photoactivation, forms a covalent bond with its interacting partner, allowing for the identification of the target molecule. An ideal probe for PAL would incorporate a photoreactive group, such as an azide (B81097), and a recognition element for the target.

No studies have been identified that utilize 4-Azido-N-cyclopropylbenzamide for in vitro photoaffinity labeling to identify ligand-target interactions.

There is no available research on the application of this compound for in cellulo photoaffinity labeling to map protein-ligand interactions within a cellular environment.

No literature exists that integrates the use of this compound as a photoaffinity probe with mass spectrometry-based proteomics for the deconvolution of its protein targets.

Bioorthogonal Conjugation for Functionalization and Visualization in Chemical Biology

Bioorthogonal conjugation refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key functional group in many bioorthogonal reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry). These reactions are widely used to attach reporter molecules to biomolecules of interest.

There are no documented instances of this compound being used for the covalent attachment of reporter tags like fluorophores or biotin (B1667282) to biomolecules via bioorthogonal chemistry.

No research has been found that describes the use of this compound for the functionalization and immobilization of probes onto biosensing platforms.

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. epo.org These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection and enrichment (like biotin or a fluorophore), and sometimes a linker.

A common strategy in modern ABPP involves a two-step labeling approach to improve cell permeability. Probes are designed with a small, bioorthogonal handle, such as an azide or an alkyne. After the probe has labeled its protein target within a cell or organism, a reporter tag with the complementary handle is introduced and attached via a bioorthogonal "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method avoids the use of bulky reporter tags that might impede the probe's entry into cells.

Theoretically, a compound like this compound, containing a terminal azide, could be functionalized to serve as an ABPP probe. The azide would act as the bioorthogonal handle for the subsequent attachment of a reporter tag. However, searches of scientific databases and patent literature did not yield any instances of this compound being developed or utilized for this purpose. A European patent does mention this compound, but only as a chemical intermediate in the synthesis of a different molecule, not as a functional probe itself. epo.org

Use in Chemoproteomics for Unbiased Target Identification

Chemoproteomics is a broad field that aims to understand the interactions between small molecules and proteins on a global scale. One of its key applications is the identification of the cellular targets of drugs and bioactive compounds, a process often referred to as target deconvolution. This is crucial for understanding a compound's mechanism of action and potential off-target effects.

Similar to ABPP, target identification often employs chemical probes that incorporate a photoreactive group and a bioorthogonal handle. The azide group in this compound would make it a candidate for such a probe, enabling its attachment to reporter tags for enrichment and subsequent identification of interacting proteins by mass spectrometry. This strategy allows for the "fishing" of binding partners from a complex protein lysate.

Despite this theoretical potential, there is no published research demonstrating the use of this compound in chemoproteomic studies for unbiased target identification. The scientific community has explored various azide- and alkyne-containing probes for this purpose, but this specific compound does not appear among them.

Integration into Multimodal Probes for Advanced Chemical Biology Techniques

Multimodal probes are sophisticated research tools that combine multiple functionalities into a single molecule, allowing for different types of analysis. For example, a probe might contain elements for both fluorescence imaging and positron emission tomography (PET), enabling researchers to visualize biological processes at different scales.

The construction of these complex probes often relies on modular assembly through bioorthogonal reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of a reaction used to piece together different functional units. An azide-containing molecule like this compound could potentially serve as a scaffold or a component in the synthesis of such a multimodal probe.

However, as with the other applications, there is no evidence in the scientific literature of this compound being incorporated into multimodal probes for advanced chemical biology techniques.

Design Principles and Structure Reactivity Relationship Srr Studies for 4 Azido N Cyclopropylbenzamide Analogues

Rational Design of Structural Modifications for Enhanced Reactivity or Specificity in Probes

The rational design of chemical probes derived from 4-Azido-N-cyclopropylbenzamide focuses on optimizing the molecule's ability to interact with and covalently bind to its biological target upon photoactivation. A key component in this design is the photoreactive group. Aryl azides, such as the one in this compound, are widely used due to their ability to form highly reactive nitrene intermediates upon UV irradiation, which can then form covalent bonds with nearby amino acid residues in a target protein. tandfonline.commdpi.com

Structural modifications are methodically introduced to enhance the probe's performance. The design of these probes often involves decorating a known ligand scaffold with photoreactive groups like aryl or alkyl azides. nih.gov For instance, in the design of photoreactive probes for histone deacetylases (HDACs), benzamide (B126) scaffolds were decorated with azido (B1232118) groups to create potent and selective inhibitors. nih.gov The positioning of these photoreactive groups is critical; their placement can significantly influence the inhibitory activity and crosslinking efficiency of the probe. nih.gov

The overarching goal is to create a probe that retains high affinity for its target while possessing the capability for efficient and specific covalent capture. This often requires an iterative process of design, synthesis, and biological evaluation to achieve the desired balance of properties. The modifications can include altering the photoreactive group itself, changing substituents on the benzamide ring, or modifying the N-alkyl group to improve target engagement and selectivity. mdpi.com

Impact of Benzene (B151609) Ring Substitutions on Azido Group Reactivity and Probe Performance

In studies of other benzamide-based molecules, substitutions on the aromatic ring have been shown to be a key strategy for modulating biological activity and selectivity. For example, in a series of novel benzamide derivatives designed as sigma-1 receptor agonists, the position and nature of substituents on the benzyl (B1604629) group were varied to include halogens and electron-withdrawing groups like cyano and nitro moieties. mdpi.com These modifications led to significant differences in receptor affinity and selectivity. For instance, a chloro substituent at the meta position of the N-benzyl ring resulted in the highest affinity for the sigma-1 receptor and excellent selectivity over the sigma-2 receptor. mdpi.com

While direct studies on the impact of benzene ring substitutions on the azido group reactivity of this compound are not extensively documented, the principles from related benzamide inhibitors suggest that such modifications would be a critical aspect of optimizing probe performance. The introduction of different functional groups could alter the probe's binding affinity, selectivity, and the efficiency of the photo-crosslinking reaction.

Table 1: Impact of Benzene Ring Substitutions on the Affinity of Benzamide-Based Sigma-1 Receptor Ligands

Compound Substituent (R group) S1R Affinity (Ki, nM) Selectivity (S2R/S1R)
1 H 3.2 190
2 m-Cl 0.6 317
3 p-Cl 1.7 241
4 m-Br >200 -

Data adapted from a study on benzamide-based sigma-1 receptor agonists, illustrating the principle of substitution effects. mdpi.com

Role of the N-cyclopropyl Moiety in Probe-Target Interactions and Selectivity

The N-cyclopropyl group in this compound is a significant feature that can play a crucial role in the probe's interaction with its biological target and in determining its selectivity. The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety. researchgate.net Its conformational rigidity can help to lock the molecule into a specific orientation that is favorable for binding to the target protein. This can lead to higher affinity and selectivity compared to more flexible alkyl substituents.

For example, in a series of N-cyclopropylmethyl nornepenthone derivatives, the N-cyclopropylmethyl group was found to be important for their activity and selectivity as opioid receptor antagonists. researchgate.net While this is a different molecular scaffold, it highlights the general principle that N-cycloalkyl groups can have a significant impact on the pharmacological profile of a molecule. The specific interactions of the N-cyclopropyl moiety of this compound with its target would depend on the topology of the binding site. It could be involved in hydrophobic interactions or contribute to a conformational lock that enhances binding specificity.

Linker Design Strategies for Attaching Reporter Groups and Functional Moieties

For many applications of chemical probes, such as target identification and visualization, a reporter group (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) needs to be attached to the core molecule. This is typically achieved through a chemical linker. The design of this linker is critical as it should not interfere with the binding of the probe to its target. nih.gov

Common strategies for linker design in photoaffinity probes involve the use of a bioorthogonal handle, such as an alkyne or an azide (B81097), which allows for the attachment of the reporter group via "click chemistry" after the photo-crosslinking event. nih.gov This two-step approach is advantageous because it allows the initial photo-labeling to occur with a smaller, less sterically hindered probe, which may have better cell permeability and binding properties. nih.gov

The length and composition of the linker are important considerations. A linker that is too short may cause the reporter group to sterically clash with the target protein, preventing binding. nih.gov Conversely, a linker that is too long might position the photoreactive group too far from the target, leading to inefficient crosslinking. nih.gov Polyethylene glycol (PEG) chains are often incorporated into linkers to improve solubility and reduce non-specific binding. nih.gov The optimal linker design is often determined empirically through the synthesis and evaluation of a series of probes with different linkers.

Combinatorial Chemistry Approaches in Analogue Generation for Research Libraries

Combinatorial chemistry provides a powerful set of tools for generating large and diverse libraries of analogues of a lead compound like this compound. nih.gov This approach allows for the rapid synthesis of many related compounds, which can then be screened to identify molecules with improved properties, such as higher affinity, greater selectivity, or enhanced photoreactivity.

One common method is parallel synthesis, where different building blocks are reacted in separate wells of a microtiter plate to produce a library of individual compounds. nih.gov For generating analogues of this compound, one could envision a library where the N-cyclopropyl group is replaced with a variety of other small alkyl or cycloalkyl groups, and different substituents are introduced onto the benzene ring.

Another powerful technique is split-and-pool synthesis, which can be used to create very large "one-bead, one-compound" libraries. nih.gov In this method, a solid support (beads) is divided into portions, each is reacted with a different building block, and then all the portions are pooled and mixed before being split again for the next reaction step. nih.gov This process can be repeated to generate a library with millions of unique compounds. Screening of these libraries can be performed using high-throughput methods to identify "hits" with the desired activity. asm.org For example, a combinatorial library of triazine-scaffolded dipeptide mimics was screened to identify ligands that could bind to plasmid DNA. mdpi.com A similar approach could be employed to discover novel benzamide-based probes with specific biological activities.

Computational and Theoretical Investigations of 4 Azido N Cyclopropylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. researchgate.net For 4-Azido-N-cyclopropylbenzamide, these calculations can elucidate the properties of the ground and excited states, which is essential for its function as a photoaffinity label.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. mdpi.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. mdpi.com

In a molecule like this compound, the HOMO is typically localized on the azido (B1232118) group and the phenyl ring, which are electron-rich, while the LUMO is distributed over the benzamide (B126) portion. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the nitrogen atoms of the azido group and the oxygen atom of the carbonyl group are expected to be regions of high electron density.

Table 1: Illustrative Frontier Molecular Orbital Energies for Aryl Azide (B81097) and Benzamide Moieties *

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the aryl azide group, indicating its role as the primary electron donor.
LUMO-1.2Primarily located on the benzamide carbonyl group, suggesting its role as the primary electron acceptor.
HOMO-LUMO Gap5.3This relatively large gap suggests good kinetic stability in the ground state.

Note: These values are illustrative and based on typical quantum chemical calculations for structurally related molecules. Specific values for this compound would require dedicated computational studies.

Upon UV irradiation, the aryl azide moiety of this compound undergoes photochemical decomposition to form a highly reactive nitrene intermediate. acs.org Quantum chemical calculations can model the energetic profile of this reaction, including the transition states and intermediates. rsc.org The initial excitation populates an excited singlet state of the azide, which can then rapidly lose a molecule of nitrogen (N₂) to form the singlet nitrene. acs.org This singlet nitrene is highly reactive and can undergo various reactions, including insertion into C-H and N-H bonds of a target protein. nih.gov The singlet nitrene can also undergo intersystem crossing to a more stable triplet state, which has different reactivity. researchgate.net Understanding the energetics of these processes is crucial for predicting the efficiency of photoaffinity labeling. rsc.org

Molecular Dynamics Simulations of Probe-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and binding events. mdpi.com For this compound, MD simulations can be used to study how the probe binds to its target protein and to identify key interactions that stabilize the complex. nih.gov This information is invaluable for understanding the molecular basis of target recognition and for designing probes with improved affinity and selectivity.

Docking Studies to Predict Binding Modes and Affinities in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking algorithms explore various possible conformations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity. pku.edu.cn

For this compound, docking studies can be employed to predict its binding mode within the active site of a target enzyme or receptor. researchgate.netdergipark.org.tr These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov The results of docking studies can guide the design of new analogs with enhanced binding properties.

Table 2: Illustrative Docking Scores and Key Interactions for a Benzamide Inhibitor in a Model Protein Kinase *

ParameterValue/Description
Docking Score (kcal/mol)-8.5
Hydrogen BondsThe amide N-H and carbonyl oxygen of the benzamide moiety form hydrogen bonds with backbone atoms of the hinge region.
Hydrophobic InteractionsThe cyclopropyl (B3062369) group and the phenyl ring engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Note: This data is illustrative and based on typical docking studies of benzamide-based inhibitors with protein kinases. The actual binding mode and affinity of this compound would depend on the specific target protein.

In Silico Prediction of Photoaffinity Labeling Efficiency and Selectivity

Computational methods can be used to predict the efficiency and selectivity of photoaffinity labeling. nih.gov The efficiency of labeling depends on several factors, including the quantum yield of nitrene formation, the reactivity of the nitrene, and the proximity of the nitrene to reactive residues on the target protein. sioc.ac.cnresearchgate.net The selectivity of labeling is determined by the specific binding of the probe to its target and the accessibility of reactive sites within the binding pocket. By combining quantum chemical calculations with molecular dynamics simulations, it is possible to model the entire photoaffinity labeling process and to predict which residues are most likely to be labeled.

Conformational Analysis of the Benzamide and Cyclopropyl Moieties

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy conformations of a molecule and to understand the energetic barriers between them. For this compound, the conformational preferences of the benzamide and cyclopropyl moieties are of particular interest.

Advanced Methodological Considerations and Future Research Directions

Development of Photocleavable Linkers and Orthogonal Activation Strategies

The integration of photocleavable (PC) linkers with azido-functionalized probes represents a significant advance in exerting spatiotemporal control over molecular interactions and labeling. PC linkers are designed to be stable under physiological conditions but can be cleaved upon exposure to light of a specific wavelength, often without the need for additional reagents. dtu.dkresearchgate.net This offers a mild and orthogonal method for releasing a probe, a cargo molecule, or cleaving a tether from a solid support. dtu.dk Commercially available PC linkers are functionalized with various bioorthogonal handles, including azides (e.g., PC Azido-OH, PC Azido-NHS carbonate ester), enabling their direct incorporation into probe design. broadpharm.com

Beyond simple cleavage, research has focused on "click-and-release" or "click-to-release" strategies. In this approach, the bioorthogonal reaction of the azide (B81097) itself—for instance, a strain-promoted azide-alkene cycloaddition (SPAAC)—triggers a subsequent chemical rearrangement that liberates a payload molecule. rsc.orgresearchgate.net Researchers have developed self-immolative linkers based on 4-azidobenzyloxy structures that, upon reaction with a trans-cyclooctene (B1233481) (TCO), undergo a cascade of reactions to release a cargo like a drug or a fluorescent reporter. rsc.org The kinetics of both the initial click reaction and the subsequent release can be finely tuned by modifying the structure of the azide-containing linker and the alkene reaction partner. rsc.orgresearchgate.net For example, reacting a 4-azido-2,3,5,6-tetrafluorobenzyloxy-linker with a highly strained TCO results in an extremely fast click reaction. rsc.orgresearchgate.net Such activatable strategies, which can be triggered by specific molecular recognition events rather than external stimuli like light, are crucial for developing probes that respond to their immediate biochemical environment.

Integration with Advanced Analytical Platforms (e.g., single-cell proteomics, high-resolution imaging)

The full potential of probes like 4-Azido-n-cyclopropylbenzamide is realized when they are coupled with highly sensitive, state-of-the-art analytical platforms. The azide group's primary role is to enable the selective attachment of a reporter tag (e.g., biotin (B1667282) for enrichment, a fluorophore for imaging, or an isotopic label for mass spectrometry) to a target biomolecule via a bioorthogonal reaction. nih.gov

Single-Cell Proteomics: Mass spectrometry (MS)-based single-cell proteomics (SCP) provides unprecedented insight into cellular heterogeneity. pragolab.cz Recent advancements, including the use of the Orbitrap Astral mass spectrometer and High-Field Asymmetric Ion Mobility Spectrometry (FAIMS), have dramatically increased sensitivity, allowing for the identification of over 1,000 protein groups from a single mammalian cell. pragolab.czdtu.dk FAIMS technology effectively filters out singly charged ions, improving the quality of MS analysis for peptides. pragolab.cz Azide-based metabolic labeling, where an azide-modified building block is incorporated into proteins, can be combined with SCP workflows. After incorporation, the azide is "clicked" to a biotin tag, allowing for the enrichment and subsequent MS analysis of newly synthesized proteins from a single cell, shedding light on the dynamics of protein expression in individual cells within a population. cellenion.comnih.gov

High-Resolution Imaging: Bioorthogonal chemistry is transforming in vivo imaging. nih.gov Probes containing an azide handle can be used in pre-targeting strategies for techniques like Positron Emission Tomography (PET). In this approach, a biomolecule functionalized with an azide is first administered and allowed to localize to its target. Subsequently, a smaller, fast-clearing imaging agent bearing a complementary reactive group (e.g., an alkyne) and a radionuclide (like ¹⁸F) is introduced. pharmiweb.com The bioorthogonal reaction occurs in vivo, concentrating the imaging signal at the target site and improving the signal-to-noise ratio. This strategy has been successfully used to track glioblastoma xenografts in mice. pharmiweb.com

Exploration of Novel Bioorthogonal Reactions for Enhanced Probe Design

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most established azide-based bioorthogonal reactions, the field is continuously evolving to meet new challenges. nih.govresearchgate.net The ideal bioorthogonal reaction should be fast, highly selective, and use reagents that are stable and non-disruptive in a biological setting. illinois.edu

One area of innovation is the development of new reaction partners and catalysts that enhance reaction kinetics or provide alternative modes of reactivity. For instance, a controllable cyclopropene-based ligation has been developed that reacts with tetrazines, and its reactivity can be triggered by enzymes or light. researchgate.net While not a direct reaction with an azide, it exemplifies the trend towards creating switchable bioorthogonal pairs. For azides specifically, research focuses on optimizing the structure of the reaction partner, such as the cyclooctyne (B158145) used in SPAAC, to increase reaction rates and improve stability. researchgate.net Furthermore, click-and-release strategies, as mentioned earlier, represent a novel functional outcome of the bioorthogonal reaction itself, moving beyond simple ligation to controlled molecular release. researchgate.net The design of new fluorescent probes, such as 4-azido-7-nitrobenzoxadiazole (NBD-AZ), which becomes highly fluorescent upon clicking with an alkyne, demonstrates how the bioorthogonal reaction can be engineered to directly generate a detectable signal. nih.gov

Challenges and Opportunities in Applying this compound in Complex Biological Systems

Applying small-molecule probes in complex systems like live cells or whole organisms presents significant challenges. For any azide-based probe, ensuring sufficient cell permeability, metabolic stability, and minimal off-target reactivity is paramount. The kinetics of the chosen bioorthogonal reaction must be rapid enough to achieve labeling on a biologically relevant timescale, a particular challenge for SPAAC reactions which can sometimes be slow. researchgate.net The potential toxicity of reagents, especially the copper catalyst used in CuAAC, restricts its application in living systems, making catalyst-free reactions like SPAAC preferable. researchgate.net

Despite these hurdles, the opportunities are vast. The small size and relative inertness of the azide group make it an ideal chemical reporter for metabolic labeling studies of proteins, glycans, lipids, and nucleic acids. nih.gov There is a significant opportunity to design aryl azide probes that target specific enzymes or protein-protein interactions, enabling their activity to be studied in situ. The development of "click-to-release" prodrugs based on azide-containing linkers offers a powerful strategy for targeted drug delivery, where the drug is only activated in the presence of a specific molecular trigger. researchgate.net As imaging and proteomic technologies become more sensitive, they will enable the use of lower probe concentrations, minimizing potential perturbations to the biological system under study. pragolab.cznih.gov

Synergistic Combination with Other Chemical Biology Technologies

The power of azide-based probes is amplified when combined with other chemical biology tools. A key synergy exists with genetic code expansion, a technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) bearing bioorthogonal handles, such as an azido (B1232118) group, into proteins. nih.gov This enables precise labeling of a single protein target within a cell for imaging or functional studies.

Another powerful approach is the use of multiple, mutually orthogonal bioorthogonal reactions to label different biomolecules simultaneously. nih.gov For example, an azide-alkyne cycloaddition could be used to label one set of biomolecules, while a completely distinct reaction, such as a tetrazine-cyclopropene ligation, is used to label another set in the same cell or organism. researchgate.netnih.gov This allows for multi-parameter imaging and a more holistic view of complex biological processes. Combining azide-based probes with techniques like photo-affinity labeling can also provide deeper insights into drug-target engagement and protein interactions within their native cellular context.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Azido-N-cyclopropylbenzamide?

  • Methodological Answer : Synthesis typically involves coupling cyclopropylamine with a benzoyl chloride intermediate, followed by azide introduction via nucleophilic substitution or diazo transfer. Key steps include:
  • Intermediate Preparation : React 4-chlorobenzoyl chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Azide Incorporation : Substitute the chloro group with sodium azide in DMF at 60°C for 12 hours.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :
  • NMR : Use deuterated DMSO to resolve cyclopropyl protons (δ 0.5–1.5 ppm) and azide signals (no direct proton, but adjacent aromatic protons show deshielding). 13C^{13}\text{C} NMR identifies the carbonyl carbon (~165 ppm) .
  • IR : Confirm azide stretch at ~2100 cm1^{-1} and amide C=O at ~1680 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ peak at m/z 231.1 (calc. 231.09). Fragmentation patterns (e.g., loss of N2_2) validate the azide group .

Advanced Research Questions

Q. What experimental designs assess the thermal and photochemical stability of this compound?

  • Methodological Answer :
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) under nitrogen (heating rate 10°C/min) to detect exothermic decomposition. Complement with TGA to monitor mass loss .
  • Photochemical Stability : Expose solutions (acetonitrile/water) to UV light (254 nm) and analyze degradation kinetics via HPLC. Use actinometry to quantify photon flux .
  • Safety Note : Perform in a fume hood with blast shields due to azide explosion risks .

Q. How can this compound be applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

  • Methodological Answer : Design "click chemistry" experiments by reacting the azide with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., TBTA/Na ascorbate). Key parameters:
  • Solvent : Use tert-butanol/water mixtures for solubility.
  • Kinetics : Monitor reaction progress via 1H^{1}\text{H} NMR (disappearance of azide-coupled aromatic protons).
  • Product Isolation : Purify triazoles via flash chromatography .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate:
  • Azide group charge distribution (natural bond orbital analysis).
  • Transition states for Staudinger or Huisgen reactions.
  • Solvent Effects : Apply polarizable continuum model (PCM) for acetonitrile/water .

Data Contradiction Analysis

Q. How should researchers resolve contradictions in reported azide reactivity across studies (e.g., variable catalytic efficiency)?

  • Methodological Answer :
  • Variable Control : Replicate experiments under standardized conditions (solvent purity, catalyst batch, temperature).
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps.
  • Meta-Analysis : Compare activation energies (DFT) with experimental Arrhenius plots to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.